(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one
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Overview
Description
(2E)-2-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE: is a complex organic compound with a unique structure that combines a naphthothiophene core with a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE typically involves the condensation of 2-(2-methylphenyl)hydrazine with naphtho[2,1-b]thiophene-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where halogens or other substituents can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazone linkage is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, (2E)-2-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used in the production of advanced materials, including organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic structure allows for π-π interactions with target proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
What sets (2E)-2-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE apart is its unique combination of a naphthothiophene core and a hydrazone linkage. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H14N2OS |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(2-methylphenyl)diazenyl]benzo[e][1]benzothiol-1-ol |
InChI |
InChI=1S/C19H14N2OS/c1-12-6-2-5-9-15(12)20-21-19-18(22)17-14-8-4-3-7-13(14)10-11-16(17)23-19/h2-11,22H,1H3 |
InChI Key |
AAACTPYSQSUPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C3=C(S2)C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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